molecular formula C24H19ClN2O4S B2379441 N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-78-8

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2379441
CAS RN: 902278-78-8
M. Wt: 466.94
InChI Key: UFPLDKAXERLXOO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as COT-1 and has been the subject of extensive research in recent years.

Scientific Research Applications

Antiviral and Neuroprotective Effects

One significant application of a similar compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, is its therapeutic efficacy in treating Japanese encephalitis. This compound has demonstrated notable antiviral and antiapoptotic effects in vitro, as well as significant decreases in viral load and increased survival in infected mice (Ghosh et al., 2008).

Structural Properties and Applications in Gel Formation

Another research study focused on the structural aspects of two amide-containing isoquinoline derivatives, including their ability to form gels and crystalline solids when treated with different acids. This study highlights the potential applications of these compounds in forming different physical states, which could be useful in various scientific and industrial applications (Karmakar et al., 2007).

Antimicrobial and Anticancer Activities

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrated significant antimicrobial activity and potential as lead compounds for drug designing in cancer treatments (Mehta et al., 2019).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, including compounds similar to the one , have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds showed potent analgesic and anti-inflammatory properties, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antibacterial Activity

Synthesized quinazoline derivatives demonstrated notable antibacterial activity against various bacterial strains, showcasing their potential as effective antimicrobial agents (Rajasekaran & Rao, 2015).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, showing broad spectrum antitumor activity. This indicates the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)32(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPLDKAXERLXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

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